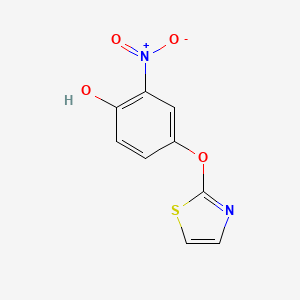

2-Nitro-4-(1,3-thiazol-2-yloxy)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O4S |

|---|---|

Molecular Weight |

238.22 g/mol |

IUPAC Name |

2-nitro-4-(1,3-thiazol-2-yloxy)phenol |

InChI |

InChI=1S/C9H6N2O4S/c12-8-2-1-6(5-7(8)11(13)14)15-9-10-3-4-16-9/h1-5,12H |

InChI Key |

OURDDOQZOSQYKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC2=NC=CS2)[N+](=O)[O-])O |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Structural Elucidation of 2 Nitro 4 1,3 Thiazol 2 Yloxy Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. The predicted ¹H and ¹³C NMR spectra, supported by two-dimensional techniques, provide a complete map of the proton and carbon framework of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on the nitrophenol and thiazole (B1198619) rings.

Phenolic Protons : The disubstituted benzene ring contains three aromatic protons. The proton positioned ortho to the strongly electron-withdrawing nitro group (H-3) would be the most deshielded, appearing significantly downfield. The proton situated between the hydroxyl and thiazolyloxy groups (H-5) will also experience deshielding effects. The proton ortho to the ether linkage (H-6) would be found at a relatively higher field. The phenolic hydroxyl proton (-OH) is anticipated to appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.

Thiazole Protons : The thiazole ring contributes two proton signals. Based on data from various thiazole derivatives, these protons typically resonate as doublets in the aromatic region of the spectrum mdpi.comrsc.orgchemicalbook.com. The aromatic character of the thiazole ring is confirmed by proton chemical shifts typically observed between 7.27 and 8.77 ppm.

The predicted assignments are detailed in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 (Phenolic) | 8.0 - 8.2 | d | ~2.5 |

| H-5 (Phenolic) | 7.3 - 7.5 | dd | ~9.0, 2.5 |

| H-6 (Phenolic) | 7.1 - 7.3 | d | ~9.0 |

| H-4' (Thiazole) | 7.4 - 7.6 | d | ~3.5 |

| H-5' (Thiazole) | 7.2 - 7.4 | d | ~3.5 |

| -OH (Phenolic) | 5.0 - 10.0 | br s | - |

d : doublet, dd : doublet of doublets, br s : broad singlet

Carbon-13 (¹³C) NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. It is expected to show nine distinct signals, corresponding to the nine non-equivalent carbon atoms in this compound.

Phenolic Carbons : The six carbons of the phenol (B47542) ring will have characteristic shifts influenced by the attached functional groups. The carbon atom bonded to the thiazolyloxy group (C-4) and the carbon bearing the hydroxyl group (C-1) are expected to be significantly downfield. The carbon attached to the nitro group (C-2) will also be downfield.

Thiazole Carbons : The three carbons of the thiazole ring have predictable chemical shifts. The C-2' carbon, being part of the ether linkage and positioned between two heteroatoms (N and S), is expected to be the most downfield of the thiazole carbons, likely appearing above 165 ppm. The C-4' and C-5' carbons will appear at chemical shifts typical for thiazole derivatives hmdb.ca.

A table of predicted ¹³C NMR chemical shifts is provided below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (Phenolic) | 145 - 150 |

| C-2 (Phenolic) | 138 - 142 |

| C-3 (Phenolic) | 125 - 128 |

| C-4 (Phenolic) | 150 - 155 |

| C-5 (Phenolic) | 118 - 122 |

| C-6 (Phenolic) | 115 - 118 |

| C-2' (Thiazole) | 168 - 172 |

| C-4' (Thiazole) | 140 - 145 |

| C-5' (Thiazole) | 110 - 115 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously confirm the assignments from 1D NMR spectra, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would establish proton-proton coupling networks. It would show correlations between adjacent protons on the phenolic ring (H-5 with H-6) and on the thiazole ring (H-4' with H-5'), confirming their relative positions emerypharma.com.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. HSQC would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., H-3 to C-3, H-5 to C-5, etc.), providing solid evidence for the assignments of protonated carbons libretexts.orgnanalysis.com.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for elucidating the connectivity across quaternary carbons and heteroatoms by showing correlations between protons and carbons that are two or three bonds away libretexts.org. Key expected correlations for this compound would include:

A correlation from the thiazole proton H-4' to the C-2' carbon, confirming the thiazole ring structure.

A crucial correlation from the phenolic protons H-3 and H-5 to the C-4 carbon, which is part of the ether linkage. This would confirm the point of attachment of the thiazolyloxy group to the phenol ring.

Correlations from the phenolic protons to various carbons within the same ring, confirming the substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would feature characteristic absorption bands corresponding to its various functional groups. Data from nitrophenols, aromatic ethers, and thiazole derivatives inform these predictions researchgate.netlongdom.orgresearchgate.net.

O-H Stretch : A broad absorption band is expected in the 3200–3500 cm⁻¹ region, characteristic of the phenolic hydroxyl group, which may be involved in intra- or intermolecular hydrogen bonding.

Aromatic C-H Stretch : Signals for the aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹.

Nitro Group (NO₂) Stretches : Two strong and distinct bands are predicted for the nitro group: an asymmetric stretch typically between 1550–1475 cm⁻¹ and a symmetric stretch in the 1360–1290 cm⁻¹ range orgchemboulder.com.

Aromatic C=C Stretches : Multiple bands in the 1400–1600 cm⁻¹ region are characteristic of the C=C stretching vibrations within the phenyl and thiazole rings.

C-O-C Ether Stretches : Aryl ethers typically show a strong, characteristic asymmetric C-O-C stretching band between 1200–1300 cm⁻¹ spectroscopyonline.comlibretexts.org.

Thiazole Ring Vibrations : The thiazole ring itself will contribute to a series of fingerprint vibrations, including C=N stretching, which is often observed around 1600-1650 cm⁻¹ mdpi.com.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| O-H stretch (phenolic) | 3200 - 3500 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=N stretch (thiazole) | 1600 - 1650 | Medium |

| C=C stretch (aromatic) | 1400 - 1600 | Medium to Strong |

| NO₂ asymmetric stretch | 1475 - 1550 | Strong |

| NO₂ symmetric stretch | 1290 - 1360 | Strong |

| C-O-C stretch (aryl ether) | 1200 - 1300 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to different vibrational modes. In Raman spectra, non-polar, symmetric vibrations often produce strong signals.

For this compound, the following features would be expected to be prominent in a Raman spectrum:

Symmetric NO₂ Stretch : The symmetric stretching vibration of the nitro group (around 1330-1350 cm⁻¹) is expected to be a strong and characteristic Raman band spectroscopyonline.com.

Aromatic Ring Breathing Modes : The symmetric "breathing" vibrations of both the phenolic and thiazole rings would give rise to intense Raman signals.

C-S Bond Vibration : The carbon-sulfur bond within the thiazole ring should also be Raman active. The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and structural motifs nsf.govresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is characterized by the presence of two primary chromophoric systems: the 2-nitrophenol (B165410) moiety and the 1,3-thiazole ring. Analysis of related compounds allows for the prediction of its spectral features. The 2-nitrophenol portion is expected to give rise to distinct absorption bands. Generally, nitrophenols in a neutral or acidic medium exhibit absorption maxima related to π→π* transitions within the benzene ring and n→π* transitions associated with the nitro group. researchgate.netresearchgate.net For instance, 2-nitrophenol itself displays absorption bands in the UV region. researchgate.net

The electronic spectrum is anticipated to show a strong absorption band in the range of 300-400 nm. This band is largely attributable to a charge-transfer transition involving the phenolic hydroxyl group as a donor and the nitro group as an acceptor, a characteristic feature of nitrophenols. researchgate.net The presence of the thiazole ether at the para-position to the hydroxyl group may cause a bathochromic (red) or hypsochromic (blue) shift depending on its electronic influence. The thiazole ring itself contributes to absorption in the UV region, typically below 250 nm. Therefore, a composite spectrum is expected, featuring contributions from both aromatic systems. The predicted absorption maxima are detailed in the table below.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Transition Type | Associated Chromophore |

|---|---|---|

| ~230-260 | π→π* | Phenyl and Thiazole Rings |

| ~320-380 | n→π* / Charge Transfer | Nitrophenol System |

It is important to note that the precise position and intensity of these absorption maxima can be influenced by the solvent polarity and pH, which can affect the ionization state of the phenolic hydroxyl group and the nature of the electronic transitions. sielc.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. The analysis provides a highly accurate mass measurement of the molecular ion, allowing for the unequivocal determination of its molecular formula, C₉H₆N₂O₄S.

The calculated exact mass of the neutral molecule is 238.0048 Da. In positive-ion mode ESI-HRMS, the compound is expected to be detected primarily as its protonated form, [M+H]⁺, with a calculated m/z of 239.0121. Other possible adducts, such as the sodium adduct [M+Na]⁺ (m/z 261.0041) or the potassium adduct [M+K]⁺ (m/z 276.9680), may also be observed depending on the experimental conditions.

Fragmentation analysis (MS/MS) would likely show characteristic losses. Common fragmentation pathways could include the cleavage of the ether bond, leading to ions corresponding to the 2-nitrophenolate fragment and the thiazole fragment. The loss of the nitro group (NO₂) is also a common fragmentation pattern for nitroaromatic compounds.

Table 2: Calculated HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

|---|---|---|

| [M] | C₉H₆N₂O₄S | 238.0048 |

| [M+H]⁺ | C₉H₇N₂O₄S⁺ | 239.0121 |

| [M+Na]⁺ | C₉H₆N₂NaO₄S⁺ | 261.0041 |

| [M+K]⁺ | C₉H₆KN₂O₄S⁺ | 276.9680 |

Single-Crystal X-ray Diffraction Analysis

While no published crystal structure for this compound is currently available, its solid-state architecture can be predicted based on the known structures of its constituent moieties and related molecules. scielo.org.comdpi.com

A crystal structure determination would provide definitive proof of the molecular connectivity and three-dimensional arrangement. It is anticipated that the compound would crystallize in a common centrosymmetric space group, such as P2₁/c (monoclinic) or P-1 (triclinic), which are prevalent for small organic molecules. The unit cell would contain multiple molecules (Z=2, 4, or 8), related by the symmetry operations of the space group. Without experimental data, specific unit cell parameters (a, b, c, α, β, γ) cannot be determined.

The molecular geometry is defined by its bond lengths, bond angles, and torsional angles. Based on analogous structures, key parameters can be estimated. The C-N bond of the nitro group is expected to be approximately 1.45-1.49 Å. The N-O bonds within the nitro group will be around 1.22-1.25 Å. The phenolic C-O bond length is typically ~1.36 Å, while the C-O-C ether linkage will feature bond lengths of approximately 1.37 Å (Ar-O) and 1.42 Å (O-C_thiazole). Bond angles around the sp² hybridized carbons of the aromatic rings will be close to 120°.

Table 3: Expected Bond Parameters for this compound

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Length | C(phenyl)-NO₂ | ~1.47 Å |

| Bond Length | N-O (nitro) | ~1.23 Å |

| Bond Length | C(phenyl)-OH | ~1.36 Å |

| Bond Length | C(phenyl)-O(ether) | ~1.37 Å |

| Bond Length | O(ether)-C(thiazole) | ~1.42 Å |

| Bond Angle | O-N-O | ~124° |

| Torsional Angle | C-C-O-C | Variable (defines conformation) |

The molecular packing in the solid state is expected to be dominated by a network of intermolecular interactions. The phenolic hydroxyl group is a strong hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atom of the thiazole ring are potential hydrogen bond acceptors. Therefore, strong O-H···O (nitro) or O-H···N (thiazole) hydrogen bonds are highly probable, which would organize the molecules into chains, sheets, or more complex three-dimensional networks. mdpi.com

Furthermore, the presence of two aromatic rings (phenyl and thiazole) suggests the likelihood of π-π stacking interactions. These interactions, where the electron clouds of adjacent rings overlap, would further stabilize the crystal lattice. The packing arrangement would likely orient the molecules to maximize these stabilizing hydrogen bonding and π-π stacking forces.

Computational and Theoretical Investigations of 2 Nitro 4 1,3 Thiazol 2 Yloxy Phenol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), have become a cornerstone of molecular modeling. DFT methods are favored for their balance of computational cost and accuracy in predicting the electronic structure and properties of molecules. These calculations are based on determining the electron density of a system, from which its energy and other properties can be derived. For a molecule like 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol, DFT can elucidate its geometry, reactivity, and spectroscopic signatures.

A fundamental step in computational analysis is geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. DFT methods, such as B3LYP with a basis set like 6-311G(d,p), are commonly used to predict structural parameters. researchgate.netatlantis-press.com This process yields precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

For analogous thiazole (B1198619) derivatives, theoretical calculations have shown excellent agreement with experimental data where available. researchgate.net For instance, the calculated bond lengths for the C=N and C-S bonds within the thiazole ring, and the C-N and N=O bonds of the nitro group, provide insight into the electronic distribution and bond orders within the molecule.

Table 1: Illustrative Calculated Structural Parameters for a Thiazole Derivative Data based on representative values for similar compounds from computational studies.

| Parameter | Bond | Predicted Bond Length (Å) |

|---|---|---|

| Bond Length | C=N (thiazole) | 1.37 |

| C-S (thiazole) | 1.76 | |

| C-O (ether) | 1.38 | |

| C-N (nitro) | 1.48 | |

| N=O (nitro) | 1.22 | |

| Parameter | Atoms | **Predicted Bond Angle (°) ** |

| Bond Angle | C-S-C (thiazole) | 89.5 |

| C-O-C (ether) | 118.0 | |

| O-N-O (nitro) | 125.0 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. iiste.org

A small energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. iiste.org In molecules containing nitro groups, the LUMO is often localized over the electron-withdrawing nitro moiety, indicating its role in accepting electrons. Conversely, the HOMO is typically spread across the electron-rich phenol (B47542) and thiazole rings.

Table 2: Representative Frontier Orbital Energies and Energy Gaps for Thiazole Derivatives Calculated using DFT methods for illustrative purposes.

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-Aminothiazole Derivative | -5.54 | -0.98 | 4.56 |

| Methoxythiazole Derivative | -6.27 | -0.72 | 5.55 |

| Thiazole Carboxaldehyde | -7.44 | -2.56 | 4.88 |

Source: Data adapted from quantum chemical studies on thiazole derivatives. atlantis-press.com

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. It illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

In an MEP map, regions of negative potential, typically colored red or yellow, indicate an excess of electron density and are prone to electrophilic attack. For this compound, these regions would be expected around the oxygen atoms of the nitro and phenol groups. Regions of positive potential, colored blue, signify electron deficiency and are susceptible to nucleophilic attack. These are often found around the hydrogen atoms, particularly the acidic proton of the phenol group.

Global reactivity descriptors are chemical concepts derived from DFT calculations that quantify the reactivity and stability of a molecule. These descriptors, calculated from the energies of the HOMO and LUMO, provide a quantitative measure of various chemical properties. atlantis-press.com

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (σ): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the electron-accepting capability of a molecule.

Table 3: Calculated Global Reactivity Descriptors for Representative Thiazole Compounds Values are for illustrative purposes based on published data for similar compounds.

| Compound Type | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Chemical Softness (σ) (eV⁻¹) |

|---|---|---|---|

| 2-Aminothiazole Derivative | 3.26 | 2.28 | 0.44 |

| Methoxythiazole Derivative | 3.50 | 2.78 | 0.36 |

| Thiazole Carboxaldehyde | 5.00 | 2.44 | 0.41 |

Source: Data adapted from quantum chemical studies on thiazole derivatives. atlantis-press.com

DFT calculations are widely used to predict various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the absorption bands observed in an experimental FT-IR spectrum. For instance, calculations can predict the stretching frequencies for the O-H group of the phenol, the N=O bonds of the nitro group, and the C=N bond of the thiazole ring. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is often used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values serve as a powerful tool for assigning signals in experimental NMR spectra. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. This method calculates the energies of electronic transitions, corresponding to the absorption wavelengths (λmax), and their intensities (oscillator strengths), providing insight into the electronic structure and color of the compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While quantum calculations are excellent for static properties, MD simulations provide a dynamic picture of molecular behavior in different environments, such as in a solvent or interacting with a biological target. stanford.eduacs.org

For a compound like this compound, MD simulations could be used to:

Investigate its solvation in different solvents, analyzing the hydrogen bonding interactions between the phenol group and solvent molecules. stanford.edu

Simulate its interaction with a protein or other biological macromolecule to understand its binding mode and affinity. acs.org

Study the conformational flexibility of the molecule by observing how bond rotations and angles change over time.

Examine the behavior of the molecule under different conditions of temperature and pressure, which is particularly relevant in materials science applications. researchgate.net

For example, MD simulations of phenol in various solvents have been used to analyze the formation and dissociation of phenol-solvent complexes, providing a detailed understanding of intermolecular interactions. stanford.edu Similarly, simulations of phenolic resins help elucidate their thermal and mechanical properties. researchgate.netnih.gov

Following a comprehensive search for scientific literature, no specific computational or theoretical investigations on the compound “this compound” corresponding to the requested sections on Non-Linear Optical (NLO) Properties and Hirshfeld Surface Analysis could be located.

The search yielded studies on related but distinct molecules, such as other thiazole derivatives, substituted nitro-phenols, and various compounds analyzed for their NLO and crystal structure properties. However, none of these sources provide the specific data required to generate a scientifically accurate article on "this compound" itself.

Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the specified subsections (4.3 and 4.4) as requested in the prompt. Generating such an article without specific studies on the target compound would lead to inaccuracies and speculation, falling outside the scope of scientifically sound reporting.

Structure Activity Relationship Sar Studies and Rational Design of 2 Nitro 4 1,3 Thiazol 2 Yloxy Phenol Derivatives

Impact of Nitro Group Position and Electronic Effects on Biological Activitynih.govsvedbergopen.commdpi.com

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the entire molecule. nih.govsvedbergopen.com Its position on the phenolic ring is critical to the biological activity of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol.

Electronic Effects: The electron-withdrawing nature of the nitro group, positioned ortho to the hydroxyl group and meta to the ether linkage, has several consequences:

Increased Acidity of the Phenolic Hydroxyl: The nitro group enhances the acidity of the phenolic proton, which can be crucial for forming hydrogen bonds with biological targets.

Modulation of Redox Potential: Nitroaromatic compounds can undergo bioreductive activation in hypoxic environments, a property exploited in some drug designs. nih.gov The specific position of the nitro group affects the reduction potential and the subsequent generation of reactive species.

Studies on analogous nitro-containing chalcones and other aromatic compounds have consistently shown that the position of the nitro group plays a pivotal role in determining the type and extent of biological activity. mdpi.com For instance, research on nitrated chalcones demonstrated that an ortho-nitro group was associated with the highest anti-inflammatory activity, suggesting that this specific placement can optimize interactions with target enzymes. mdpi.com In the case of this compound, the ortho position allows for potential intramolecular hydrogen bonding between the nitro and hydroxyl groups, which can affect the molecule's conformation and binding affinity.

The table below illustrates how the position of an electron-withdrawing group (EWG) like NO2 can influence a key physicochemical property such as the acidity of the phenolic proton (pKa).

| Compound | Substituent Position | pKa (approx.) |

| Phenol (B47542) | - | 10.0 |

| 4-Nitrophenol (B140041) | para | 7.2 |

| 2-Nitrophenol (B165410) | ortho | 7.2 |

| 3-Nitrophenol | meta | 8.4 |

This table provides illustrative pKa values to demonstrate electronic effects.

Role of the 1,3-Thiazole Ring in Molecular Recognition and Bindingdergipark.org.trnih.govglobalresearchonline.net

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, recognized for its ability to participate in various non-covalent interactions that are essential for molecular recognition and binding. dergipark.org.trglobalresearchonline.net It is a key pharmacophoric feature in numerous biologically active compounds. nih.gov

Key Interactions:

Hydrogen Bonding: The nitrogen atom in the thiazole (B1198619) ring can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (e.g., -NH or -OH groups) on a receptor or enzyme active site. nih.gov

Hydrophobic and van der Waals Interactions: The sulfur atom and the carbon backbone of the thiazole ring contribute to its lipophilic character, enabling it to engage in hydrophobic and van der Waals interactions with nonpolar pockets of a biological target.

π-π Stacking: As an aromatic heterocycle, the thiazole ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's binding site.

In the context of this compound, the thiazole ring serves as a versatile anchor. Its orientation relative to the nitrophenol moiety, dictated by the ether linkage, is critical for positioning the molecule correctly within a binding site. Modifications to the thiazole ring, such as the introduction of substituents at the C4 or C5 positions, can be used to probe the steric and electronic requirements of the binding pocket and enhance binding affinity and selectivity. nih.gov

Influence of Phenolic Substitution Patterns on Compound Efficacyresearchgate.netsapub.orgmdpi.com

The substitution pattern on the phenolic ring is a determining factor for the efficacy of phenolic compounds. sapub.org In this compound, the primary substituents are the nitro group and the thiazole-oxy linker. Further modifications to the available positions on the benzene ring could significantly alter the compound's biological profile.

The introduction of different functional groups can modulate several key properties:

Electron-Donating Groups (EDGs) like alkyl (-CH3) or alkoxy (-OCH3) groups would increase the electron density on the benzene ring. researchgate.net This could decrease the acidity of the phenolic hydroxyl and alter the molecule's interaction with the target. An EDG at the para-position relative to the hydroxyl group generally enhances antioxidant activity by stabilizing the resulting phenoxyl radical. researchgate.net

Electron-Withdrawing Groups (EWGs) such as halogens (-Cl, -F) or a cyano (-CN) group would further decrease the electron density of the ring. mdpi.com This would increase the acidity of the phenol and could strengthen hydrogen bonding interactions, but might also affect other properties like lipophilicity and metabolic stability.

The following table summarizes the expected impact of different substituent types on the properties of a phenol derivative.

| Substituent Type | Position Relative to -OH | Effect on Phenolic Acidity | Effect on Antioxidant Potential |

| Electron-Donating (e.g., -OCH3) | para | Decrease | Increase |

| Electron-Withdrawing (e.g., -Cl) | para | Increase | Decrease |

| Electron-Donating (e.g., -CH3) | ortho/para | Decrease | Increase |

| Electron-Withdrawing (e.g., -NO2) | ortho/para | Increase | Decrease |

This table presents generalized trends in structure-activity relationships for phenolic compounds.

Comparative Analysis with Analogues Bearing Different Heterocycles or Linkersresearchgate.netnih.govmdpi.com

To fully understand the SAR of this compound, it is instructive to compare it with analogues where the 1,3-thiazole ring or the ether linker is replaced.

Heterocycle Variation: Replacing the 1,3-thiazole ring with other five-membered heterocycles, such as oxazole, imidazole, or thiadiazole, would systematically alter the compound's electronic distribution, hydrogen bonding capacity, and steric profile.

Oxazole vs. Thiazole: Oxazoles are bioisosteres of thiazoles, where the sulfur atom is replaced by oxygen. nih.gov This change reduces the ring's aromaticity and size slightly and alters its hydrogen bonding capabilities and metabolic stability. Comparative studies often show that while activities can be similar, one heterocycle may be favored for a specific target due to subtle differences in binding interactions. researchgate.net

Thiadiazole Isomers: Replacing the 1,3-thiazole with a 1,3,4-thiadiazole or a 1,2,4-thiadiazole would change the position of the nitrogen atoms, thereby altering the geometry and the hydrogen bond acceptor vectors of the molecule. mdpi.com

Linker Modification: The ether (-O-) linker connecting the phenol and thiazole rings provides a certain degree of conformational flexibility. Replacing this linker could have profound effects on the molecule's activity.

Thioether (-S-): A thioether linker would increase lipophilicity and alter the bond angle and length compared to the ether linker, changing the relative orientation of the two ring systems.

Amine (-NH-): An amine linker would introduce a hydrogen bond donor, which could form new, favorable interactions with a biological target.

Carbonyl (-C=O-): A ketone or amide linker would introduce a rigid, planar group with a strong hydrogen bond acceptor, significantly restricting the molecule's conformation.

Quantitative Structure-Activity Relationship (QSAR) Modelingresearchgate.netui.ac.idderpharmachemica.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ui.ac.id For derivatives of this compound, a QSAR model could be developed to predict the efficacy of novel, unsynthesized analogues.

The process involves:

Data Set Generation: A series of analogues would be synthesized and tested for a specific biological activity (e.g., IC50 values).

Descriptor Calculation: For each molecule, a set of molecular descriptors is calculated. These can include electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors. researchgate.netui.ac.id

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that links the descriptors to the observed biological activity. ui.ac.id

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A hypothetical QSAR equation for this class of compounds might look like: Log(1/IC50) = a(LogP) - b(LUMO) + c*(Dipole) + d Where 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis. Such a model could indicate that activity increases with hydrophobicity (LogP) and dipole moment but decreases with the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Ligand-Based and Structure-Based Computational Design Approachesnih.govnih.govnih.gov

The rational design of new this compound derivatives can be significantly accelerated using computational methods, which are broadly categorized as ligand-based or structure-based. nih.gov

Ligand-Based Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the information from a set of known active molecules.

Pharmacophore Modeling: A pharmacophore model is generated that defines the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) required for biological activity. For the parent compound, key features would include the phenolic hydroxyl, the nitro group, and the thiazole ring.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D models that relate the steric and electrostatic fields of the molecules to their activity. nih.govnih.gov

Structure-Based Design: This powerful approach is employed when the 3D structure of the target protein is available (from X-ray crystallography or NMR).

Molecular Docking: The parent compound and its proposed analogues are computationally "docked" into the active site of the target. This predicts the preferred binding pose and estimates the binding affinity (docking score).

De Novo Design: Software can be used to design novel molecules that are complementary in shape and chemical properties to the target's binding site, using fragments of the parent compound as a starting point.

These computational strategies guide the selection of which derivatives to synthesize, prioritizing those with the highest predicted activity and thereby making the drug discovery process more efficient.

Exploration of Biological Activities and Mechanistic Insights in Vitro Studies

Antimicrobial Research Focus

The investigation into the antimicrobial properties of compounds featuring thiazole (B1198619) and nitro-aromatic structures is driven by the urgent need for new agents to combat drug-resistant pathogens. Research suggests that the combination of these chemical motifs can lead to significant antibacterial and antifungal effects.

Derivatives containing nitro-thiazole and nitrophenol groups have demonstrated a range of antibacterial activities. Studies often quantify this activity using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

For instance, a series of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines showed that their MIC values ranged from 8 to 26 µg/mL against various bacteria. researchgate.net Similarly, certain nitrobenzyl-oxy-phenol derivatives have been evaluated, with one compound, 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol, exhibiting a potent MIC of 11 µM against Moraxella catarrhalis. nih.govresearchgate.net The antibacterial spectrum often includes both Gram-positive and Gram-negative bacteria. For example, some novel 4-aryl-2-[2-((5-nitrofuran-2-yl)methylene)hydrazinyl] thiazole derivatives were active against E. coli, S. typhi, E. faecalis, S. aureus, S. epidermidis, L. monocytogenes, and B. cereus. medipol.edu.tr In another study, new derivatives of 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole were found to be active against Gram-positive bacteria. ut.ac.ir The data suggest that modifications to the core structure can significantly influence the potency and spectrum of antibacterial action. nih.govbiointerfaceresearch.com

Table 1: In Vitro Antibacterial Activity of Structurally Related Compounds

This table summarizes the Minimum Inhibitory Concentration (MIC) values of various compounds containing thiazole, nitrophenol, or related nitro-heterocyclic moieties against selected bacterial strains.

| Compound Class/Derivative | Bacterial Strain | MIC | Reference |

|---|---|---|---|

| N-[4-(4-nitrophenoxy)phenyl]-1,3-thiazol-2-amines | Various Bacteria | 8-26 µg/mL | researchgate.net |

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | 11 µM | nih.gov |

| Nitrofuranyl-hydrazinyl-thiazole derivatives (e.g., 2e) | E. faecalis, S. aureus, S. typhi, L. monocytogenes | 0.5-1 mg/mL | medipol.edu.tr |

| 3-thiazol-4-yl-carba-1-dethiacephalosporins (ATMO derivatives) | S. aureus | 0.25 µg/mL | nih.gov |

| 3-thiazol-4-yl-carba-1-dethiacephalosporins (ATMO derivatives) | K. pneumoniae | 0.008 µg/mL | nih.gov |

The antifungal potential of thiazole-containing compounds has also been a focus of research. These agents have been tested against a variety of pathogenic fungi, including various Candida species, which are common causes of opportunistic infections.

One study on a novel agent, (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648), demonstrated a broad spectrum of activity with MIC values between 0.0625 and 4 µg/mL against pathogenic fungi. frontiersin.org This indicates high potency. For other related structures, such as N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines, the MIC range against fungi was found to be between 8 and 24 µg/mL. researchgate.net Research on 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives also showed significant antifungal effects, with some compounds exhibiting higher activity than reference antifungal drugs against azole-resistant Candida strains. nih.gov These findings underscore the potential of the thiazole scaffold in developing new antifungal agents.

Table 2: In Vitro Antifungal Activity of Structurally Related Compounds

This table presents the Minimum Inhibitory Concentration (MIC) values of compounds with structural similarities to 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol against various fungal pathogens.

| Compound Class/Derivative | Fungal Strain | MIC | Reference |

|---|---|---|---|

| (4-phenyl-1,3-thiazol-2-yl) hydrazine (31C) | Pathogenic Fungi (e.g., Candida, Aspergillus) | 0.0625 - 4 µg/mL | frontiersin.org |

| N-[4-(4-nitrophenoxy)phenyl]-1,3-thiazol-2-amines | Various Fungi | 8 - 24 µg/mL | researchgate.net |

| 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole analogues | Candida spp. (including azole-resistant) | Higher activity than reference drugs | nih.gov |

The antimicrobial action of nitro-aromatic compounds is often attributed to the reduction of the nitro group within the microbial cell. This process can generate reactive nitroso and hydroxylamine (B1172632) intermediates or nitro radical anions. nih.gov These reactive species are highly toxic and can cause widespread cellular damage by reacting with crucial macromolecules such as DNA and proteins, ultimately leading to cell death. nih.gov

For compounds containing a thiazolidinone ring in addition to a nitro-heterocyclic moiety, a potential molecular target is the enzyme MurB. nih.gov MurB is a vital enzyme in the bacterial peptidoglycan synthesis pathway, which is responsible for building the bacterial cell wall. nih.gov Its inhibition disrupts cell wall integrity, leading to bacterial lysis. Since MurB is absent in eukaryotes, it represents an attractive and selective target for antibacterial agents. nih.gov The mechanism for some phenolic compounds involves disrupting the cytoplasmic membrane's integrity and function. montana.edu In fungi, a common mechanism for azole-based drugs is the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. mdpi.com

Anticancer Activity Research Focus

The search for novel anticancer agents has led to the investigation of various heterocyclic compounds, including those containing thiazole and quinazolinone rings. These studies typically involve assessing the cytotoxicity of the compounds against a panel of human cancer cell lines in vitro.

The cytotoxic effects of novel compounds are often evaluated using assays like the MTT assay, which measures cell viability. The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Studies on quinazolinone-thiazole hybrids have demonstrated cytotoxic effects against various cell lines. nih.gov For example, certain derivatives showed activity against the PC-3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines. nih.gov Other research on different heterocyclic structures has also reported cytotoxicity against HCT-116 (colon cancer) and HepG-2 (liver cancer) cell lines. researchgate.netekb.egresearchgate.net For instance, some pyrano[3,2-c]chromene derivatives exhibited potent anticancer activity against the HCT-116 cell line, with IC50 values as low as 7.1 µM. researchgate.net Similarly, certain pyrimidine (B1678525) derivatives have shown strong activity against MCF-7, HepG-2, and HCT-116 cells. ekb.eg These results highlight the potential of heterocyclic scaffolds in the development of new anticancer therapies.

Table 3: In Vitro Cytotoxicity of Structurally Related Compounds Against Human Cancer Cell Lines

This table displays the IC50 values for various heterocyclic compounds against common human cancer cell lines, indicating their potential as anticancer agents.

| Compound Class/Derivative | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Pyrano[3,2-c]chromene derivatives (e.g., 4g) | HCT-116 (Colon Cancer) | 7.1 ± 0.07 µM | researchgate.net |

| Quinazolinone-thiazole hybrids (e.g., k6) | MCF-7 (Breast Cancer) | Active | nih.gov |

| Quinazolinone-thiazole hybrids (e.g., k6) | HT-29 (Colon Cancer) | Active | nih.gov |

| Indolyl-pyrimidine hybrids (e.g., Compound 60) | MCF-7 (Breast Cancer) | 5.1 µM | ekb.eg |

| Indolyl-pyrimidine hybrids (e.g., Compound 60) | HepG-2 (Liver Cancer) | 5.02 µM | ekb.eg |

| Indolyl-pyrimidine hybrids (e.g., Compound 60) | HCT-116 (Colon Cancer) | 6.6 µM | ekb.eg |

Beyond initial cytotoxicity, a key characteristic of an effective anticancer agent is its ability to inhibit the uncontrolled proliferation of cancer cells. This can be assessed through various in vitro assays. Cell proliferation assays measure the rate of cell division, while colony formation assays determine the ability of a single cancer cell to grow into a viable colony. A series of thieno[2,3-d]pyrimidin-4(1H)-one-based analogs were found to inhibit the growth of human colon tumor cells, demonstrating their anti-proliferative effects. nih.gov Such studies are crucial for confirming that a compound's cytotoxic activity translates into a meaningful halt of tumor cell growth and expansion.

Elucidation of Cellular Mechanisms (e.g., DNA Synthesis Inhibition)

No studies detailing the specific cellular mechanisms of this compound, including its effect on DNA synthesis, were found in the reviewed literature.

Enzyme Inhibition Studies

In Vitro Inhibition of Specific Enzymes (e.g., Cyclooxygenase, Carbonic Anhydrases, Phosphodiesterases)

There is no available data from in vitro assays measuring the inhibitory activity of this compound against specific enzymes such as cyclooxygenases, carbonic anhydrases, or phosphodiesterases.

Molecular Docking Studies of Compound-Enzyme Interactions

Computational molecular docking studies modeling the interaction between this compound and specific enzyme targets have not been published in the scientific literature.

Antioxidant Activity Investigations (In Vitro Assays)

While related phenolic thiazoles are often studied for their antioxidant properties using assays like DPPH or FRAP nih.govmdpi.com, no such data is available for this compound.

Other Potential In Vitro Biological Activities (e.g., Antidiabetic, Anti-inflammatory)

No in vitro studies investigating the potential antidiabetic or anti-inflammatory activities of this compound could be identified.

Emerging Research Directions and Potential Academic Applications

Development as Chemical Probes for Biological Pathways

Chemical probes are essential tools for dissecting complex biological processes. The structure of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol contains motifs that are of interest in the design of such probes. The nitrophenol component, for instance, is a well-known chromophore, and changes in its electronic environment can lead to shifts in its light absorption or emission properties. Although specific studies on this molecule as a biological probe are not yet available, related nitro-containing heterocyclic compounds have been investigated for these purposes. Future research could explore its potential for fluorescence-based assays or as a ligand for specific biological targets, where the thiazole (B1198619) and phenol (B47542) moieties could engage in targeted molecular interactions.

Applications in Materials Science and Photophysical Research

The photophysical properties of organic molecules are at the heart of their application in materials science, particularly for optical and electronic devices. The thiazole nucleus is a common component in fluorescent dyes and functional materials.

Investigation of Luminescent Properties (e.g., Excited-State Intramolecular Proton Transfer (ESIPT), Aggregation-Induced Emission (AIE))

The phenolic proton and the nitrogen atom on the thiazole ring of this compound create a potential site for intramolecular hydrogen bonding. This structural feature is a prerequisite for Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon that can lead to dual fluorescence and large Stokes shifts, which are highly desirable for applications in sensors and bio-imaging.

Aggregation-Induced Emission (AIE) is another important photophysical property where non-emissive molecules become highly fluorescent upon aggregation. This effect is often observed in molecules with rotatable groups. The bond connecting the phenoxy and thiazole rings could potentially allow for the restriction of intramolecular rotations in an aggregated state, making this compound a candidate for AIE-based research, although experimental validation is required.

Exploration of Liquid Crystalline Behavior

Liquid crystals are states of matter with properties between those of conventional liquids and solid crystals. Molecules that exhibit liquid crystalline phases (mesophases) typically possess a rigid core and flexible terminal chains. While the core structure of this compound has some rigidity, extensive research on similarly structured thiazole derivatives has not yet confirmed liquid crystalline behavior for this specific substitution pattern. Further studies involving the attachment of long alkyl chains to the phenol or thiazole ring would be a necessary step to systematically investigate its potential as a liquid crystal.

Role as Versatile Building Blocks in Complex Molecule Synthesis

Nitro compounds are highly versatile intermediates in organic synthesis. The nitro group can be reduced to an amine, which can then participate in a wide array of subsequent reactions to build more complex molecular architectures. Furthermore, the phenol and thiazole rings offer multiple sites for functionalization, such as electrophilic substitution on the phenol ring or metal-catalyzed cross-coupling reactions. This positions this compound as a potentially valuable starting material or intermediate for the synthesis of novel pharmaceuticals, agrochemicals, or functional materials.

Coordination Chemistry and Metal Complex Formation

The thiazole ring contains both nitrogen and sulfur atoms that can act as donor sites for coordination with metal ions. The phenolic oxygen can also participate in metal binding, particularly after deprotonation. This makes this compound a potential ligand for the formation of a variety of metal complexes. The study of these complexes could reveal interesting magnetic, electronic, or catalytic properties. Research in this area would involve synthesizing and characterizing complexes with various transition metals and lanthanides to explore their structural diversity and potential applications.

Development of Chemo- and Biosensors

The development of sensors for detecting specific analytes is a critical area of research. The functional groups within this compound provide several avenues for sensor design. For example, the phenolic group could be used for the detection of fluoride (B91410) ions or changes in pH. The thiazole and nitro groups could be involved in the selective binding of specific metal ions or biomolecules, leading to a detectable change in the molecule's optical or electrochemical properties. While this specific molecule has not yet been reported as a sensor, the broader class of thiazole-containing phenols has shown promise in this field.

Q & A

Q. What are the recommended synthetic routes for 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic aromatic substitution, where the hydroxyl group of 4-nitrophenol reacts with a thiazole derivative under basic conditions. Key parameters include solvent choice (e.g., DMF or THF), temperature (80–120°C), and catalysts like K₂CO₃ to facilitate deprotonation and substitution. Monitoring reaction progress via TLC or HPLC ensures intermediate purity. For analogous systems, Mannich reactions or coupling with halogenated thiazoles have been employed . Post-synthesis, recrystallization or column chromatography is used for purification.

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?

- X-ray crystallography : Single-crystal analysis using SHELX or similar software provides definitive bond lengths and angles, critical for resolving stereochemical ambiguities .

- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., nitro, thiazole), with chemical shifts for aromatic protons typically between δ 7.0–8.5 ppm .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns. Cross-validation with computational tools (e.g., Gaussian for DFT-optimized structures) enhances reliability .

Q. How do the nitro and thiazole substituents influence the compound's reactivity in further derivatization?

The nitro group is electron-withdrawing, directing electrophilic substitution to the meta position, while the thiazole’s sulfur and nitrogen atoms enable coordination with metals or participation in cycloaddition reactions. Reductive amination or catalytic hydrogenation of the nitro group can yield amine derivatives for pharmacological studies. Steric hindrance from the thiazole moiety may necessitate tailored reaction conditions (e.g., microwave-assisted synthesis) .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the compound’s electronic properties and binding affinities?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge distribution. Molecular docking (AutoDock Vina) against target proteins (e.g., bacterial enzymes) assesses binding modes, with scoring functions evaluating affinity. MD simulations (GROMACS) further analyze stability in biological environments .

Q. How can conflicting spectroscopic or crystallographic data be resolved during characterization?

Discrepancies between experimental and calculated NMR/XRD data often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Strategies include:

- Variable-temperature NMR to detect conformational changes.

- Rietveld refinement for XRD data to account for thermal motion .

- Comparative analysis with structurally analogous compounds (e.g., 2-Amino-4-(4-nitrophenyl)thiazole) to identify systematic errors .

Q. What experimental designs are optimal for evaluating the compound’s biological activity against resistant pathogens?

- Antimicrobial assays : Minimum Inhibitory Concentration (MIC) tests using broth microdilution (CLSI guidelines) against Gram-positive/negative strains.

- Enzyme inhibition : Kinetic studies (e.g., IC₅₀ determination) on target enzymes (e.g., β-lactamases) via spectrophotometric monitoring of substrate turnover .

- Synergy studies : Checkerboard assays to assess combinatorial effects with existing antibiotics .

Q. How can degradation pathways and stability under varying pH/temperature conditions be systematically studied?

- Forced degradation : Expose the compound to acidic/basic (0.1–1 M HCl/NaOH), oxidative (H₂O₂), or thermal (40–80°C) stress.

- Analytical monitoring : HPLC-PDA or LC-MS tracks degradation products, with QTOF-MS identifying fragment structures.

- Kinetic modeling : Arrhenius plots predict shelf-life under storage conditions .

Methodological Notes

- Data Validation : Always cross-reference experimental results with databases like NIST Chemistry WebBook for spectral matches .

- Software Tools : Use SHELXL for crystallographic refinement and ORTEP-3 for molecular visualization .

- Ethical Compliance : Adhere to institutional guidelines for biological testing, especially when handling resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.